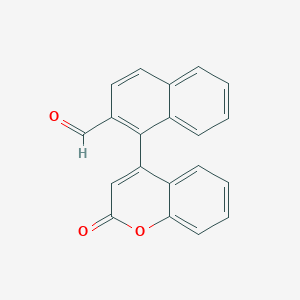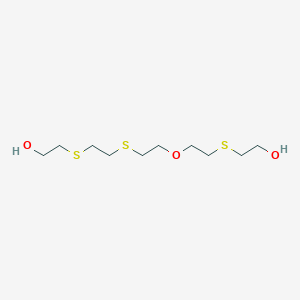
6-Oxa-3,9,12-trithiatetradecane-1,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-3,9,12-trithiatetradecane-1,14-diol is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 6-Oxa-3,9,12-trithiatetradecane-1,14-diol typically involves multi-step organic reactions. One common method includes the reaction of appropriate thiol and alcohol precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
6-Oxa-3,9,12-trithiatetradecane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Scientific Research Applications
6-Oxa-3,9,12-trithiatetradecane-1,14-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Oxa-3,9,12-trithiatetradecane-1,14-diol involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, affecting the function of the target molecules. The pathways involved may include redox reactions, nucleophilic attacks, and coordination with metal ions.
Comparison with Similar Compounds
6-Oxa-3,9,12-trithiatetradecane-1,14-diol can be compared with similar compounds such as:
3,6,9,12-Tetraoxatetradecane-1,14-diol: This compound contains oxygen atoms but lacks sulfur, leading to different reactivity and applications.
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: This compound includes both oxygen and sulfur atoms, similar to this compound, but with different functional groups and reactivity.
Properties
CAS No. |
823797-94-0 |
|---|---|
Molecular Formula |
C10H22O3S3 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C10H22O3S3/c11-1-5-14-7-3-13-4-8-16-10-9-15-6-2-12/h11-12H,1-10H2 |
InChI Key |
VOSFYVRCLVTSMD-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCOCCSCCSCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
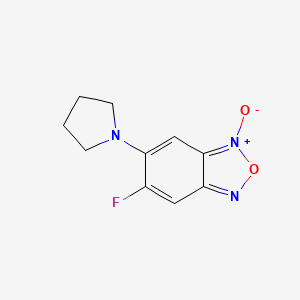
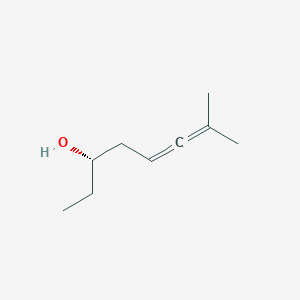


![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)
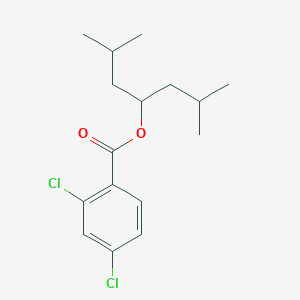
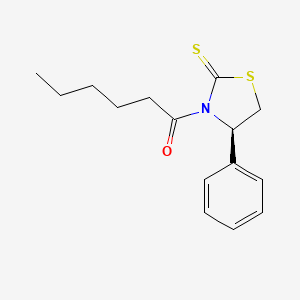
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
